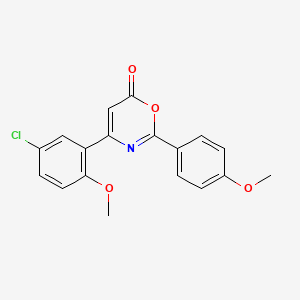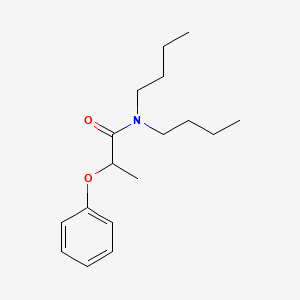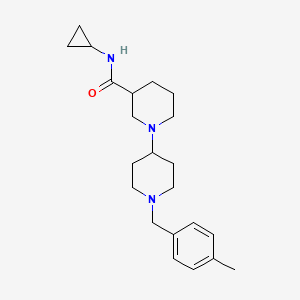![molecular formula C17H18N2O3 B3953328 N-[3-(acetylamino)phenyl]-2-phenoxypropanamide](/img/structure/B3953328.png)
N-[3-(acetylamino)phenyl]-2-phenoxypropanamide
説明
N-[3-(acetylamino)phenyl]-2-phenoxypropanamide, commonly known as APAP, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for various applications. In
作用機序
The mechanism of action of APAP involves the inhibition of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition leads to the anti-inflammatory and analgesic effects of APAP. Additionally, APAP has been found to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress-related diseases.
Biochemical and Physiological Effects:
APAP has been found to exhibit a variety of biochemical and physiological effects. It has been found to exhibit anti-inflammatory and analgesic effects, making it useful in the treatment of pain and inflammation. Additionally, APAP has been found to exhibit antipyretic effects, making it useful in the treatment of fever. APAP has also been found to exhibit antioxidant activity, which can be useful in preventing oxidative stress-related diseases.
実験室実験の利点と制限
APAP has several advantages for lab experiments. It is readily available and cost-effective, making it easy to obtain for research purposes. Additionally, APAP has been extensively studied, and its mechanism of action is well-understood, making it a reliable compound for research. However, APAP has some limitations for lab experiments. It has been found to have low solubility in water, which can limit its use in certain experiments. Additionally, APAP has been found to exhibit cytotoxicity at high concentrations, which can limit its use in cell culture experiments.
将来の方向性
There are several future directions for research on APAP. One area of research is the development of new synthesis methods for APAP that can improve its yield and purity. Additionally, research can be conducted on the use of APAP in the treatment of cancer, as it has been found to exhibit anticancer activity. Further research can also be conducted on the antioxidant activity of APAP and its potential use in preventing oxidative stress-related diseases. Finally, research can be conducted on the development of new derivatives of APAP that can exhibit improved properties for various applications.
Conclusion:
In conclusion, APAP is a promising compound that has gained significant attention in the field of scientific research. Its synthesis method is cost-effective and efficient, and it has been extensively studied for its various applications. APAP exhibits anti-inflammatory, analgesic, and antipyretic properties, and has been found to inhibit the growth of cancer cells. Its mechanism of action is well-understood, and it exhibits a variety of biochemical and physiological effects. While APAP has some limitations for lab experiments, there are several future directions for research that can improve its properties and applications.
科学的研究の応用
APAP has been extensively studied for its various applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases. APAP has also been found to exhibit antioxidant activity, which can be useful in preventing oxidative stress-related diseases. Additionally, APAP has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
特性
IUPAC Name |
N-(3-acetamidophenyl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12(22-16-9-4-3-5-10-16)17(21)19-15-8-6-7-14(11-15)18-13(2)20/h3-12H,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSDWWJUINKGGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)NC(=O)C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl 4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)benzoate](/img/structure/B3953271.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3953278.png)

![N-(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B3953296.png)

![ethyl 1-[(3,4-dimethoxyphenyl)acetyl]-3-piperidinecarboxylate](/img/structure/B3953315.png)
![5-(1-methylpropylidene)-2-[4-(2-nitrophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B3953316.png)
![2-[(4-fluorophenyl)sulfonyl]-N-4H-1,2,4-triazol-4-yl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3953317.png)
![2-({4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1-phthalazinyl}thio)-N-phenylacetamide](/img/structure/B3953320.png)
![3-[3-(2,6-dimethylphenoxy)azetidin-1-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B3953331.png)
![8-ethoxy-1,3-dimethyl-2-(tetrahydro-2-furanylmethyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B3953338.png)